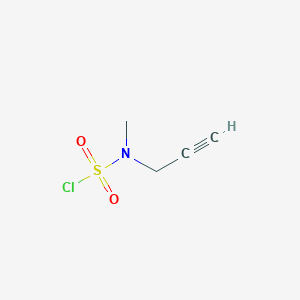

N-propargyl-N-methyl sulfamoyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of propargyl derivatives has seen significant advancements in recent years. The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates have been the focus of recent research .Molecular Structure Analysis

The molecular structure of “N-propargyl-N-methyl sulfamoyl chloride” is defined by its molecular formula, C4H6ClNO2S. More detailed structural information may be obtained through techniques such as X-ray crystallography or NMR spectroscopy, but such data is not available in the current search results.Chemical Reactions Analysis

The propargyl group plays a crucial role in organic synthesis by offering a handle for further synthetic transformations . Propargylation reactions serve as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures . Tautomerization between the propargyl and allenyl moieties greatly expands the scope of propargylation .Wissenschaftliche Forschungsanwendungen

Catalytic Applications and Organic Synthesis

Ionic Liquid-Regulated Sulfamic Acid : This study demonstrates the use of ionic liquid and sulfamic acid as a catalytic medium for the chemoselective transesterification of β-ketoesters, showcasing the potential application of sulfamic acid derivatives in organic synthesis processes (Wang Bo, Y. Ming, & Suo Ji Shuan, 2003).

Efficient Sulfamoylation Method : The research presents an accelerated sulfamoylation reaction of hydroxyl groups, highlighting an efficient method for the synthesis of sulfamates, which could be relevant for the manipulation or synthesis of compounds related to N-propargyl-N-methyl sulfamoyl chloride (M. Okada, S. Iwashita, & N. Koizumi, 2000).

Material Science and Membrane Technology

Sulfonated Thin-Film Composite Nanofiltration Membranes : This paper discusses the synthesis of novel sulfonated aromatic diamine monomers for the preparation of thin-film composite nanofiltration membranes. These membranes demonstrated improved water flux for the treatment of dye solutions, indicating the application of sulfonamide derivatives in environmental and separation technologies (Yang Liu et al., 2012).

Environmental Studies

Electrochemical Reduction of Sulfite : This research describes the use of gold nanoparticles/silsesquioxane-modified electrodes for the detection and quantification of sulfite, showcasing an application of sulfonamide-related compounds in environmental monitoring and analysis (João Paulo Winiarski et al., 2017).

Safety and Hazards

While specific safety and hazard information for “N-propargyl-N-methyl sulfamoyl chloride” is not available in the search results, it’s important to handle all chemical substances with appropriate safety measures. This includes wearing protective clothing, using proper ventilation, and following safe disposal practices .

Zukünftige Richtungen

The future directions in the study and application of “N-propargyl-N-methyl sulfamoyl chloride” and similar compounds likely involve further exploration of their synthesis, reactivity, and potential applications. The propargyl group is a highly versatile moiety, and the last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

Eigenschaften

IUPAC Name |

N-methyl-N-prop-2-ynylsulfamoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO2S/c1-3-4-6(2)9(5,7)8/h1H,4H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMNEJYSBAYLPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#C)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-propargyl-N-methyl sulfamoyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2757827.png)

![2-(Allylsulfanyl)-5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazole](/img/structure/B2757828.png)

![N-(2-(dimethylamino)ethyl)-3-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2757830.png)

![2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2757831.png)

![4-Propan-2-yl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2757832.png)

![(2E)-2-[(4-methylbenzoyl)amino]-3-phenylacrylic acid](/img/structure/B2757833.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2757836.png)

![2-(2-methoxyphenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2757837.png)

![(E)-4-(Dimethylamino)-N-[2-(2-phenylethyl)cyclopentyl]but-2-enamide](/img/structure/B2757839.png)

![[(1R,2S,3S,4R,5R,6R,8S,9S,13S,14S,17R,18S)-8-Acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/no-structure.png)

![tert-Butyl 4-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B2757846.png)